Superior Selectivity Index Against Herpes Simplex Virus Type 1 (HSV-1) Compared to Idoxuridine
In a direct head-to-head plaque reduction assay using Vero cells infected with HSV-1 (KOS strain), 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU) exhibited an EC50 of 0.03 μM, while idoxuridine (IDU) showed an EC50 of 0.50 μM [1]. The 50% cytotoxic concentration (CC50) in uninfected Vero cells was >100 μM for FMAU and 10 μM for IDU [1]. Consequently, the selectivity index (CC50/EC50) was >3,333 for FMAU versus 20 for IDU, representing a >166-fold improvement in therapeutic window [1].
| Evidence Dimension | Selectivity Index (CC50/EC50) against HSV-1 in Vero cells |
|---|---|
| Target Compound Data | >3333 |
| Comparator Or Baseline | Idoxuridine: 20 |
| Quantified Difference | >166-fold higher |
| Conditions | Plaque reduction assay, HSV-1 KOS strain, Vero cells, 48 h incubation |
Why This Matters
For procurement, this quantifies that FMAU delivers the same antiviral effect at 1/17th the concentration of IDU while being at least 10-fold less cytotoxic, directly reducing the risk of host cell toxicity in antiviral screening.
- [1] Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., & Watanabe, K. A. (1984). Metabolism and selective action of 2'-fluoro-2'-deoxyarabinofuranosyluracil (FMAU) against herpes simplex virus. Antimicrobial Agents and Chemotherapy, 26(4), 527-532. View Source
